Benzyl (1-ethylpiperidin-4-yl)carbamate
Description
Benzyl (1-ethylpiperidin-4-yl)carbamate (CAS: 220395-87-9) is a carbamate derivative featuring a piperidine ring substituted with an ethyl group at the 1-position nitrogen and a benzyloxycarbonyl (carbamate) group at the 4-position.
Structure
2D Structure
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
benzyl N-(1-ethylpiperidin-4-yl)carbamate |
InChI |
InChI=1S/C15H22N2O2/c1-2-17-10-8-14(9-11-17)16-15(18)19-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,16,18) |
InChI Key |
NRFSJCRMMBQQQD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in substituents, molecular weight, and functional groups. Key structural variations and their implications are highlighted.
Structural and Molecular Comparisons
Key Differences and Implications
The biphenyl group in 1-benzylpiperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate significantly increases molecular weight (386.49 g/mol) and steric bulk, which may reduce solubility but enhance receptor binding specificity .
Functional Group Modifications Benzyl 4-aminopiperidine-1-carboxylate replaces the carbamate with a carboxylate and introduces an amino group, increasing polarity and reactivity. This structural change could make it more suitable for coupling reactions in synthesis .
Safety and Handling Hydrochloride salts (e.g., Benzyl N-(piperidin-4-yl)carbamate hydrochloride) exhibit higher water solubility but require precautions for acid handling. In contrast, the free base (target compound) may require organic solvents for dissolution .
Q & A
Q. What safety protocols should researchers follow when handling Benzyl (1-ethylpiperidin-4-yl)carbamate?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection in poorly ventilated areas .
- First Aid Measures:
- Eye Exposure: Flush with water for 10–15 minutes; consult an ophthalmologist.
- Skin Contact: Wash with soap and water for 15 minutes; remove contaminated clothing.
- Ingestion: Rinse mouth with water (if conscious) and seek medical attention immediately.
- Storage: Store in a sealed container in a cool, dry, ventilated area away from oxidizers. Avoid exposure to light .
Q. What synthetic routes are commonly used to prepare this compound?
Methodological Answer:
- Step 1: React 1-ethylpiperidin-4-amine with benzyl chloroformate in anhydrous dichloromethane (DCM) under inert atmosphere (N₂/Ar).
- Step 2: Add a base (e.g., triethylamine) to neutralize HCl byproducts.
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
- Characterization: Confirm purity via HPLC (>98%) and structural identity using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
- Spectroscopy:
- NMR: Compare ¹H/¹³C peaks to reference spectra (e.g., δ ~7.3 ppm for benzyl aromatic protons).
- Mass Spectrometry: ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺.
- Elemental Analysis: Verify C, H, N percentages within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can discrepancies in crystallographic data for this compound be resolved?
Methodological Answer:
- Data Collection: Use high-resolution X-ray diffraction (Cu-Kα radiation, 100 K) to minimize thermal motion artifacts.
- Refinement: Employ SHELXL for small-molecule refinement. Validate chirality using Flack’s x parameter to avoid false polarity assignments in near-centrosymmetric structures .
- Validation Tools: Check R-factor convergence (R₁ < 5%) and analyze residual electron density maps for unmodeled solvent/voids .
Q. What strategies are effective in assessing the compound’s bioactivity (e.g., antimicrobial or anticancer potential)?
Methodological Answer:
- In Vitro Assays:
- Antimicrobial: Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation after 48-hour exposure.
- Mechanistic Studies:
- Enzyme Inhibition: Fluorescence-based assays to evaluate acetylcholinesterase or kinase inhibition.
- Molecular Docking: Use AutoDock Vina to predict binding affinity to target proteins (e.g., EGFR, tubulin) .
Q. How can computational methods optimize reaction conditions for scaled-up synthesis?
Methodological Answer:
- Quantum Chemistry: Perform DFT calculations (B3LYP/6-31G*) to model transition states and identify rate-limiting steps.
- Process Optimization: Apply Design of Experiments (DoE) to vary parameters (temperature, solvent, catalyst) and predict yield outcomes via response surface methodology.
- Green Chemistry Metrics: Calculate E-factor (kg waste/kg product) and atom economy to prioritize sustainable protocols .
Q. What analytical approaches address stability challenges under varying environmental conditions?
Methodological Answer:
- Forced Degradation Studies:
- Hydrolysis: Expose to 0.1 M HCl/NaOH at 40°C for 24 hours; monitor degradation via LC-MS.
- Oxidation: Treat with 3% H₂O₂; identify peroxide adducts.
- Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition temperature.
- Photostability: Conduct ICH Q1B testing under UV/visible light (1.2 million lux-hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
